molecular formula C11H16N2O B13855009 3-Methyl-5-morpholin-4-ylaniline

3-Methyl-5-morpholin-4-ylaniline

Cat. No.: B13855009
M. Wt: 192.26 g/mol
InChI Key: OSMFHNLMWMUCGZ-UHFFFAOYSA-N
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Description

3-Methyl-5-morpholin-4-ylaniline: is an aromatic amine compound that features a morpholine ring attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure high yield and purity. The use of palladium-catalyzed methods is also common in industrial settings due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methyl-5-morpholin-4-ylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.

Medicine:

  • Potential applications in the development of pharmaceuticals due to its unique structure.

Industry:

  • Utilized in the production of dyes and pigments.
  • Employed in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-Methyl-5-morpholin-4-ylaniline involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its biological activity.

Comparison with Similar Compounds

  • 3-Methoxy-4-(morpholin-4-yl)aniline
  • 3-(morpholin-4-ylmethyl)aniline
  • 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline

Comparison:

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-methyl-5-morpholin-4-ylaniline

InChI

InChI=1S/C11H16N2O/c1-9-6-10(12)8-11(7-9)13-2-4-14-5-3-13/h6-8H,2-5,12H2,1H3

InChI Key

OSMFHNLMWMUCGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CCOCC2)N

Origin of Product

United States

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